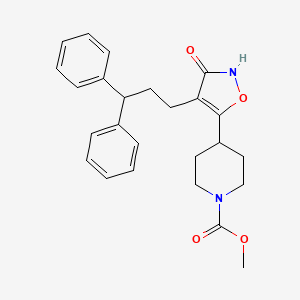

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate

Beschreibung

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate is a synthetic small-molecule compound featuring a piperidine ring substituted with a 3-oxo-2,3-dihydroisoxazole moiety. This compound’s molecular formula is C25H26N2O4, with a molecular weight of 418.49 g/mol. Its structure suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions (via the diphenylpropyl group) and hydrogen bonding (via the isoxazolone ring) are critical .

Eigenschaften

Molekularformel |

C25H28N2O4 |

|---|---|

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

methyl 4-[4-(3,3-diphenylpropyl)-3-oxo-1,2-oxazol-5-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C25H28N2O4/c1-30-25(29)27-16-14-20(15-17-27)23-22(24(28)26-31-23)13-12-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-21H,12-17H2,1H3,(H,26,28) |

InChI-Schlüssel |

GOWIPYNBLFSNHL-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)N1CCC(CC1)C2=C(C(=O)NO2)CCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Piperidine-1-carboxylate Core

The piperidine-1-carboxylate moiety, specifically methyl 4-piperidinecarboxylate derivatives, are commonly prepared via esterification of piperidine-4-carboxylic acid or its protected derivatives.

Method A: Esterification of N-Boc-piperidine-4-carboxylic acid

- The N-Boc (tert-butoxycarbonyl) protecting group is introduced on piperidine nitrogen to prevent side reactions.

- Esterification is achieved using methylating agents such as iodomethane or trimethylsilyl diazomethane in the presence of bases like potassium carbonate or triethylamine.

- Typical conditions involve stirring the acid with methylating agent in solvents such as dimethylformamide or acetonitrile/methanol mixtures at room temperature or slightly elevated temperatures.

- Purification is done by column chromatography to isolate methyl 4-(N-Boc)piperidine-1-carboxylate with yields often exceeding 90%.

| Step | Reagents and Conditions | Outcome/Yield |

|---|---|---|

| Protection | Boc anhydride, triethylamine, DCM, 0 °C to RT, 16 h | N-Boc-piperidine-4-carboxylic acid |

| Esterification | Iodomethane, K2CO3, DMF, RT, 3 h | Methyl N-Boc-piperidine-4-carboxylate (90%+) |

| Alternative Esterification | Trimethylsilyl diazomethane, MeOH/ACN, 0 °C to RT, 3 h | Same ester product (90%) |

Construction of the 3-Oxo-2,3-dihydroisoxazole Ring

The isoxazole ring system is typically synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds or equivalents.

-

- The 3-oxo-2,3-dihydroisoxazole ring can be formed by 1,3-dipolar cycloaddition of nitrile oxides with alkenes or by intramolecular cyclization of β-keto oximes.

- For the diphenylpropyl substituent, the precursor may be a diphenyl-substituted alkene or keto compound that undergoes cycloaddition with hydroxylamine or related reagents.

- Oxidative or acidic conditions may be employed to facilitate ring closure and keto group formation.

-

- The diphenylpropyl substituent requires careful introduction prior to cyclization to ensure regioselectivity.

- Protective groups and reaction conditions must be optimized to prevent side reactions on the piperidine or ester functionalities.

Coupling of Isoxazole and Piperidine Units

The linkage of the isoxazole ring to the piperidine carboxylate is generally achieved via substitution or condensation reactions at the 4-position of the piperidine ring.

-

- Nucleophilic substitution: The 4-position of the piperidine ring can be functionalized with a leaving group (e.g., halide), which is then displaced by a nucleophilic isoxazole derivative.

- Cross-coupling reactions: Palladium-catalyzed coupling (e.g., Suzuki or Heck reactions) may be employed if suitable aryl halide and boronate precursors are available.

- Amide or ester bond formation: If the isoxazole contains a carboxyl or amino group, coupling agents (e.g., carbodiimides) can be used to form amide or ester linkages.

Purification and Characterization

- Purification is typically conducted by silica gel column chromatography using eluents such as mixtures of chloroform and methanol or ethyl acetate.

- Characterization includes nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), mass spectrometry, and melting point determination.

- High yields and purity are achievable by optimizing reaction times, temperatures, and reagent stoichiometry.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Boc protection of piperidine nitrogen | Boc anhydride, triethylamine, DCM, 0 °C to RT, 16 h | N-Boc-piperidine-4-carboxylic acid | High yield (~99%) |

| 2 | Esterification | Iodomethane or trimethylsilyl diazomethane, K2CO3, DMF/MeOH | Methyl N-Boc-piperidine-4-carboxylate | High yield (~90%) |

| 3 | Isoxazole ring formation | Hydroxylamine derivatives, diphenylpropyl precursors, cyclization | 3-oxo-2,3-dihydroisoxazole with diphenylpropyl substituent | Moderate to high yield, optimized conditions required |

| 4 | Coupling of isoxazole and piperidine | Alkylation, cross-coupling, or condensation reactions | Final compound: Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate | Purified by chromatography |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or isoxazole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other piperidine- and isoxazole-containing derivatives. A key analogue is Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS: 439944-71-5), which has a molecular formula of C10H14N2O4 (MW: 226.23 g/mol) . Below is a comparative analysis:

Key Differences

Hydrophobic vs. In contrast, the hydroxyisoxazole group in the analogue introduces polarity, favoring solubility and interactions with polar residues .

Steric Effects : The bulky diphenylpropyl substituent may restrict conformational flexibility, whereas the smaller hydroxyisoxazole allows greater adaptability in binding.

Synthetic Utility : The analogue (CAS: 439944-71-5) is often used as a building block for larger pharmacophores, while the target compound’s complexity suggests it may be a final drug candidate or lead compound.

Research Findings

- The diphenylpropyl group mimics aromatic moieties in drugs like imatinib, which exploit π-π stacking interactions .

- Analogue (CAS: 439944-71-5) : Primarily documented as a synthetic intermediate. Its hydroxyisoxazole group is reactive, enabling further derivatization (e.g., esterification or alkylation) to optimize pharmacokinetic properties .

Biologische Aktivität

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-oxo-2,3-dihydroisoxazole moiety and a diphenylpropyl group. Its structure contributes to its interaction with biological targets, primarily in the central nervous system (CNS).

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

- CNS Activity : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. It may function as a modulator of these neurotransmitters, which are crucial for mood regulation and cognitive functions.

-

Antitumor Effects : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown effectiveness against colon cancer cells (HCT116 and HT29) as well as oral squamous cell carcinoma (OSCC) lines.

Cell Line IC50 (µM) Mechanism of Action HCT116 10.4 Induces apoptosis via caspase-3 activation HT29 5.4 Mitochondrial membrane potential depolarization OSCC (HSC series) 7.7 - 30.1 Cell cycle arrest and apoptosis

The biological activity of Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are important in neurodegenerative diseases like Alzheimer's. In vitro studies have shown moderate inhibition, suggesting potential therapeutic applications.

- Receptor Modulation : Its interaction with various receptors involved in pain modulation and mood regulation highlights its potential as an analgesic or antidepressant agent.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Study on Anticancer Properties : A study conducted on human colon cancer cells demonstrated that treatment with the compound led to significant reductions in cell viability compared to control groups. The study highlighted the compound's ability to induce apoptosis through specific signaling pathways.

- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of the compound in animal models showed improvements in locomotor activity and reduced anxiety-like behaviors, indicating potential anxiolytic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.